N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide
Description
N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(12-23-15-6-8-18-9-7-15)21-14-10-19-17(20-11-14)13-4-2-1-3-5-13/h1-5,10-11,15,18H,6-9,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAMVMTVPORBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide typically involves the reaction of 2-phenylpyrimidine with piperidin-4-yloxyacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable base such as sodium methoxide in butanol .
Chemical Reactions Analysis
N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents used in these reactions include trifluoroacetic acid, iodine, and tert-butyl hydroperoxide
Scientific Research Applications
N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . The compound may also modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
N-(2-phenylpyrimidin-5-yl)-2-piperidin-4-yloxyacetamide can be compared with other pyrimidine derivatives such as:
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit antiproliferative and antimicrobial activities.
N-(pyridin-2-yl)amides: These compounds have varied medicinal applications, including enzyme inhibition and receptor modulation. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
